Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a phosphonium salt characterized by its unique structure and potential applications in organic synthesis. With a molecular formula of and a molecular weight of 488.35 g/mol, this compound features a triphenylphosphonium moiety attached to a tetrahydro-2H-pyran-4-ylmethyl group. Its chemical structure allows it to function effectively in various chemical reactions, particularly in catalysis.
The synthesis of Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide typically involves the reaction of triphenylphosphine with 4-(iodomethyl)tetrahydro-2H-pyran. The general reaction can be summarized as follows:
The purity of synthesized compounds is typically verified using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and composition .
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide has a complex molecular structure that can be represented in various formats:
C1(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCOCC1.[I-]
The molecular structure features:
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide participates in various chemical reactions, particularly those involving nucleophilic substitutions and catalysis:
The mechanism by which Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide functions primarily involves its role as a Lewis acid or electrophile:
The compound's boiling point has not been explicitly reported, but its stability suggests it can withstand moderate heating without decomposition .
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide finds applications in:
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide (CAS 745052-92-0) is synthesized via nucleophilic substitution (SN₂) between (tetrahydro-2H-pyran-4-yl)methyl chloride (Preparation 7) and triphenylphosphine (PPh₃). This reaction exploits the electrophilicity of the alkyl chloride and the strong nucleophilicity of the trivalent phosphorus in PPh₃. The reaction proceeds in a single step under mild heating, forming the phosphonium salt through covalent bond formation between phosphorus and the alkyl carbon [1]. The tetrahedral phosphonium ion is stabilized by the iodide counterion, which also enhances crystallinity.
Key variables influencing reaction efficiency include:
Table 1: Nucleophile-Electrophile Pair Performance
Alkyl Halide | Phosphine | Reaction Time (h) | Yield (%) |
---|---|---|---|
(THP-4-yl)CH₂Cl | PPh₃ | 27 | 80 |
(THP-4-yl)CH₂Br | PPh₃ | <24* | >85* |
(THP-4-yl)CH₂Cl | PBu₃ | <24* | >80* |
*Predicted based on analogous reactions [3] [6].
Acetonitrile (MeCN) is the solvent of choice for this synthesis due to its high polarity (dielectric constant ε = 37.5), which solubilizes both organic reactants and the ionic product. The reaction requires extended reflux (27 hours) to reach 80% completion, reflecting the kinetic limitations of SN₂ reactions with sterically hindered alkyl halides [1].
Reaction Kinetics Profile:
Table 2: Solvent Performance Comparison
Solvent | Boiling Pt (°C) | Polarity (ε) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acetonitrile | 82 | 37.5 | 27 | 80 |
DMF | 153 | 38.3 | 10* | 75* |
Toluene | 111 | 2.4 | 48* | 60* |
*Predicted based on analogous systems [1].
The initial product isolation involves sequential precipitation: Cooling the refluxed mixture induces crystallization, yielding 504 g of crude solid. The filtrate is concentrated to 750 mL and refluxed for an additional 16 hours to recover a second crop (100 g), achieving an 80% overall yield [1].
Purification Enhancements:
Traditional reflux remains the benchmark for industrial-scale synthesis due to operational simplicity and scalability. However, microwave-assisted synthesis presents theoretical advantages:
Table 3: Synthetic Route Comparison
Parameter | Reflux Method | Microwave Method |
---|---|---|
Reaction Time | 27 h | <0.5 h* |
Temperature | 82°C | 100–150°C* |
Scalability | >500 g | <50 g* |
Industrial Adoption | Widespread | Limited |
*Predicted based on analogous phosphonium salt syntheses [3] [6].
Despite these benefits, microwave methods lack industrial validation for this compound. Challenges include:
Scale-up to 500-g batches confirms the reflux process as robust, but key challenges persist:
Supply Chain Considerations:
Table 4: Industrial-Scale Process Parameters
Parameter | Laboratory Scale | Pilot Scale (500 g) |
---|---|---|
Reaction Volume | 1.6 L | 80 L |
Yield | 80% | 75–78% |
Purity (Post-Recryst.) | >98% | >97% |
Processing Time | 48 h | 72 h |
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5